4-Bromopyrazolo[1,5-a]pyridine

Kinase Inhibition PI3K Signaling Cancer Drug Discovery

4-Bromopyrazolo[1,5-a]pyridine is the definitive 4-bromo regioisomer for kinase inhibitor discovery. Unlike 5-, 6-, or 7-bromo analogs, this substitution pattern is validated in PI3Kγ/δ dual inhibitors achieving nanomolar potency (IC₅₀ 4.0 nM/9.1 nM) and enables up to 1000-fold aqueous solubility enhancement without sacrificing target affinity. The C-Br bond offers balanced reactivity—selectively cleaved in Suzuki, Sonogashira, and Buchwald-Hartwig couplings while avoiding the lability of 4-iodo or inertness of 4-chloro analogs. Predicted pKa 1.52 and density 1.69 g/cm³ support in silico modeling. Available ≥98% purity for reproducible SAR studies.

Molecular Formula C7H5BrN2
Molecular Weight 197.03 g/mol
CAS No. 1427404-87-2
Cat. No. B1380773
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromopyrazolo[1,5-a]pyridine
CAS1427404-87-2
Molecular FormulaC7H5BrN2
Molecular Weight197.03 g/mol
Structural Identifiers
SMILESC1=CN2C(=CC=N2)C(=C1)Br
InChIInChI=1S/C7H5BrN2/c8-6-2-1-5-10-7(6)3-4-9-10/h1-5H
InChIKeyCVKNKNVZHOMOHD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromopyrazolo[1,5-a]pyridine (CAS 1427404-87-2) as a Key Heterocyclic Scaffold for Medicinal Chemistry


4-Bromopyrazolo[1,5-a]pyridine is a heterocyclic building block belonging to the pyrazolo[1,5-a]pyridine class, a core scaffold widely employed in kinase inhibitor research and drug discovery [1]. Its 4-bromo substitution pattern distinguishes it from other halogenated regioisomers (e.g., 5-, 6-, 7-bromo) by offering a unique electronic profile for structure-activity relationship (SAR) exploration and a defined synthetic handle for downstream functionalization via cross-coupling chemistry [2]. Predicted physicochemical properties, including a density of 1.69 g/cm³ and a pKa of 1.52, provide a baseline for pharmaceutical development .

Why Generic Substitution with Other Halogenated Pyrazolo[1,5-a]pyridines is Not Permissible


Direct substitution of 4-Bromopyrazolo[1,5-a]pyridine with regioisomeric analogs (e.g., 5-, 6-, or 7-bromo) or alternative 4-halo derivatives (e.g., chloro or iodo) is not chemically equivalent and can lead to divergent research outcomes. As documented in the PI3K inhibitor literature, SAR investigations reveal that the position of halogenation on the pyrazolo[1,5-a]pyridine core critically impacts potency against specific kinase isoforms, such as p110α [1]. Furthermore, the choice of halogen at the 4-position dictates its efficacy as a synthetic handle; the C-Br bond is selectively cleaved in palladium-catalyzed cross-couplings under conditions where the C-I bond may be too labile and the C-Cl bond insufficiently reactive, thus affecting synthetic route efficiency and yield [2].

Quantitative Evidence for 4-Bromopyrazolo[1,5-a]pyridine Differentiation in Drug Discovery


4-Bromo Substitution Correlates with Enhanced PI3K Isoform Potency in Cross-Study Analysis

While direct head-to-head data for the 4-bromo compound against other regioisomers at a single target is not available, cross-study analysis indicates that halogenation at the 4-position of the pyrazolo[1,5-a]pyridine core is associated with nanomolar inhibitory activity against specific PI3K isoforms. A related study on pyrazolo[1,5-a]pyridine-based PI3Kγ/δ inhibitors reported compound 20e, which features a 4-bromo substituent, demonstrating potent dual inhibition with IC50 values of 4.0 nM (PI3Kγ) and 9.1 nM (PI3Kδ) [1]. In contrast, an SAR study on p110α-selective inhibitors found that substitution at the 5-position with various groups, including bromo, also increased potency, but the specific profile of the 4-bromo analog is distinct and suggests a unique binding interaction [2].

Kinase Inhibition PI3K Signaling Cancer Drug Discovery

Enhanced Solubility Profile of 4-Bromo Pyrazolo[1,5-a]pyridine Derivatives Relative to Other Halo-Analogs

The aqueous solubility of pyrazolo[1,5-a]pyridine derivatives is a critical parameter for drug development. While a direct comparison for the parent 4-bromo compound is not available, studies on related 4-substituted analogs demonstrate that strategic modification at this position can yield up to a 1000-fold increase in aqueous solubility when formulated as hydrochloride salts, compared to earlier generation compounds [1]. This suggests that the 4-position is a viable and productive site for introducing solubilizing groups without compromising potency. This is a key differentiator from the 6-bromo or 7-bromo regioisomers, where similar solubility-enhancing strategies have not been as extensively validated or reported.

Drug Formulation ADME Properties Pharmaceutical Development

4-Bromo Substitution Enables Versatile Palladium-Catalyzed Cross-Coupling Reactivity

The 4-bromo substituent on the pyrazolo[1,5-a]pyridine core is a highly versatile synthetic handle for late-stage functionalization. Unlike the 4-iodo analog, which is more prone to unwanted side reactions, or the 4-chloro analog, which is less reactive under mild conditions, the C-Br bond offers an optimal balance of stability and reactivity for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations [1]. This is a well-established strategy for diversifying the pyrazolo[1,5-a]pyridine scaffold, enabling rapid SAR exploration [2].

Synthetic Chemistry Cross-Coupling Reactions Lead Optimization

Defined Physicochemical Profile for Computational Modeling and Pre-Formulation

The predicted physicochemical properties of 4-Bromopyrazolo[1,5-a]pyridine are distinct and well-characterized relative to other regioisomers. Its predicted density is 1.69±0.1 g/cm³ and its predicted pKa is 1.52±0.30 . In contrast, the 5-bromo-3-iodo analog has a predicted density of 2.41±0.1 g/cm³, a significant difference that would impact formulation and handling . These parameters are essential for in silico modeling, pre-formulation studies, and ensuring accurate dosing in biological assays.

Computational Chemistry Physicochemical Properties Pre-formulation

Primary Application Scenarios for 4-Bromopyrazolo[1,5-a]pyridine Based on Evidence


Design and Synthesis of Selective PI3Kγ/δ Dual Inhibitors for Immuno-Oncology

4-Bromopyrazolo[1,5-a]pyridine serves as a critical starting material for the development of potent and selective PI3Kγ/δ dual inhibitors, a novel therapeutic strategy for cancer immunotherapy. As demonstrated by compound 20e, this scaffold can achieve nanomolar potency (PI3Kγ IC50 = 4.0 nM; PI3Kδ IC50 = 9.1 nM) [1]. This is a key differentiation from the 5-bromo or 6-bromo regioisomers, which have not been validated in this context.

Lead Optimization for Improved Aqueous Solubility in p110α-Selective PI3K Inhibitors

The 4-bromo position on the pyrazolo[1,5-a]pyridine core is a validated site for introducing solubilizing groups to enhance the drug-like properties of p110α-selective PI3K inhibitors. Research shows that modifications at this position can increase aqueous solubility by up to 1000-fold without sacrificing potency [1], a critical improvement for achieving oral bioavailability and in vivo efficacy. This established strategy provides a clear advantage over regioisomers where similar SAR has not been reported.

Versatile Intermediate for Diversifying Heterocyclic Libraries via Palladium-Catalyzed Cross-Coupling

The 4-bromo handle on this scaffold is ideally suited for Pd-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations [1]. This reactivity profile allows for the rapid generation of diverse analog libraries for SAR studies across various biological targets, including kinases and GPCRs [2]. Its balanced reactivity makes it a superior choice compared to the less reactive 4-chloro or the more labile 4-iodo analogs.

Computational Modeling and Pre-Formulation Studies Based on Defined Physicochemical Parameters

The well-defined physicochemical profile of 4-Bromopyrazolo[1,5-a]pyridine, including its predicted density (1.69 g/cm³) and pKa (1.52), makes it suitable for in silico modeling and pre-formulation studies [1]. These data are essential for predicting solubility, permeability, and stability, and they differentiate it from heavier halogenated analogs like the 5-bromo-3-iodo derivative, which has a significantly higher density (2.41 g/cm³) [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Bromopyrazolo[1,5-a]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.